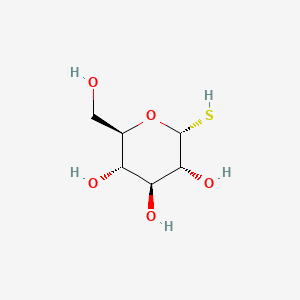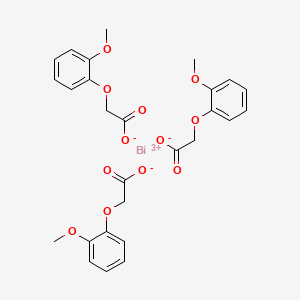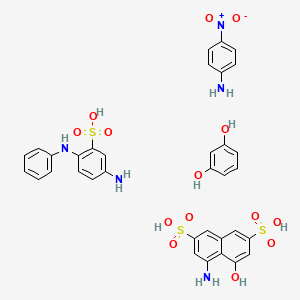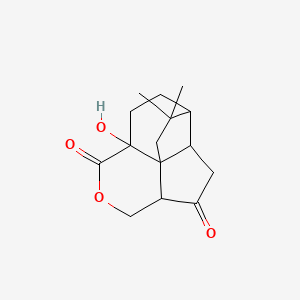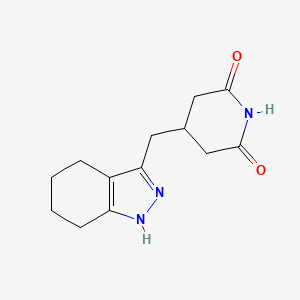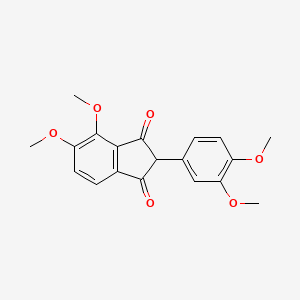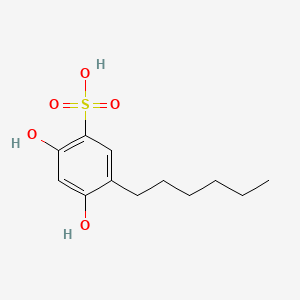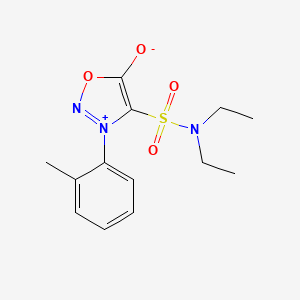
1,2,3-Oxadiazolium, 4-((diethylamino)sulfonyl)-5-hydroxy-3-(2-methylphenyl)-, inner salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Oxadiazolium, 4-((diethylamino)sulfonyl)-5-hydroxy-3-(2-methylphenyl)-, inner salt is a complex organic compound known for its unique structural properties and diverse applications in various scientific fields This compound features an oxadiazolium ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Oxadiazolium, 4-((diethylamino)sulfonyl)-5-hydroxy-3-(2-methylphenyl)-, inner salt typically involves multiple steps:
Formation of the Oxadiazolium Ring: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and carboxylic acids or their derivatives.
Introduction of the Diethylamino Sulfonyl Group: This can be achieved through sulfonylation reactions, where a sulfonyl chloride reacts with a diethylamine in the presence of a base like triethylamine.
Attachment of the 2-Methylphenyl Group: This step often involves electrophilic aromatic substitution reactions, where the oxadiazolium ring reacts with a methyl-substituted benzene derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Key considerations include:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are critical for maximizing yield and purity.
Catalysts: The use of catalysts can enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.
Reduction: The oxadiazolium ring can be reduced to form various nitrogen-containing heterocycles.
Substitution: The diethylamino sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines, other nitrogen heterocycles.
Substitution Products: Various substituted oxadiazolium derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a catalyst in organic synthesis due to its unique electronic properties.
Material Science: Incorporated into polymers and other materials to enhance their properties.
Biology
Biochemical Probes: Used in the study of enzyme mechanisms and protein interactions.
Drug Development:
Medicine
Therapeutic Agents: Investigated for its potential as an anti-inflammatory or antimicrobial agent.
Diagnostic Tools: Used in imaging and diagnostic assays.
Industry
Dyes and Pigments: Utilized in the production of dyes due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1,2,3-Oxadiazolium, 4-((diethylamino)sulfonyl)-5-hydroxy-3-(2-methylphenyl)-, inner salt involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors.
Signal Transduction Pathways: It can influence cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazolium Derivatives: Similar in structure but with different nitrogen arrangements.
1,2,4-Oxadiazolium Compounds: Differ in the position of the nitrogen atoms in the ring.
Sulfonyl-Substituted Heterocycles: Compounds with similar sulfonyl groups but different core structures.
Uniqueness
Structural Features: The combination of the oxadiazolium ring with the diethylamino sulfonyl and hydroxy groups is unique.
Reactivity: Its specific reactivity patterns make it suitable for specialized applications in various fields.
Properties
CAS No. |
85795-90-0 |
|---|---|
Molecular Formula |
C13H17N3O4S |
Molecular Weight |
311.36 g/mol |
IUPAC Name |
4-(diethylsulfamoyl)-3-(2-methylphenyl)oxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C13H17N3O4S/c1-4-15(5-2)21(18,19)12-13(17)20-14-16(12)11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3 |
InChI Key |
ZXNNFZZQVGSRGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(ON=[N+]1C2=CC=CC=C2C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


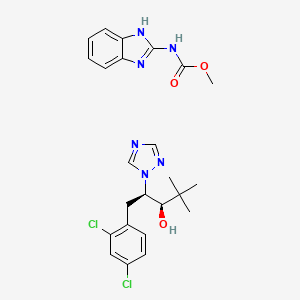
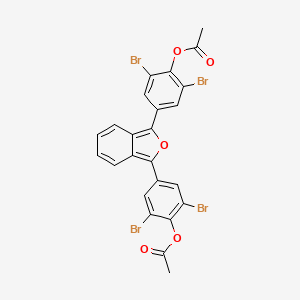

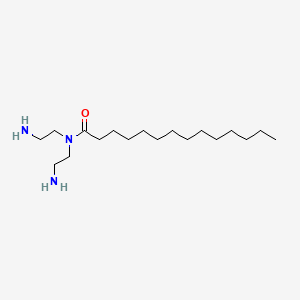
![3-Bromopropyl 3-[3-[3-(3-bromopropoxy)-3-oxopropoxy]propoxy]propanoate](/img/structure/B12791992.png)
